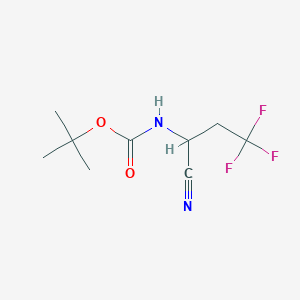
tert-butyl N-(1-cyano-3,3,3-trifluoropropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of tert-butyl N-(1-cyano-3,3,3-trifluoropropyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-cyano-3,3,3-trifluoropropyl bromide under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by column chromatography or recrystallization .
Analyse Chemischer Reaktionen
Tert-butyl N-(1-cyano-3,3,3-trifluoropropyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the cyano group or the trifluoropropyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(1-cyano-3,3,3-trifluoropropyl)carbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl N-(1-cyano-3,3,3-trifluoropropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoropropyl groups contribute to its binding affinity and specificity, allowing it to modulate the activity of its targets. The exact pathways and molecular interactions depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl N-(1-cyano-3,3,3-trifluoropropyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl N-(3-hydroxypropyl)carbamate: This compound has a hydroxyl group instead of a cyano group, which affects its reactivity and applications.
Tert-butyl N-(4-bromo-3-cyano-7-fluoro-1-benzothiophen-2-yl)carbamate: This compound contains a benzothiophene ring, which imparts different chemical and biological properties.
Biologische Aktivität
Tert-butyl N-(1-cyano-3,3,3-trifluoropropyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈F₃N₃O₂
- Molecular Weight : 307.30 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may function as an inhibitor of certain enzymes or receptors involved in disease pathways.
Enzyme Inhibition Studies
Inhibitory assays have demonstrated that this compound exhibits significant activity against specific enzymes. For instance:
- BACE1 Inhibition : This compound has been tested for its ability to inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. The structure-activity relationship (SAR) studies suggest that modifications to the carbamate moiety enhance binding affinity and selectivity for BACE1 .
In Vitro Studies
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The following table summarizes key findings from several studies:
| Study | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| A | HeLa | 10 | 50% apoptosis |
| B | MCF-7 | 5 | Significant growth inhibition |
| C | A549 | 20 | Induction of cell cycle arrest |
In Vivo Studies
In vivo studies have been conducted to evaluate the pharmacokinetics and therapeutic potential of the compound:
- Animal Models : Administered to mice at varying doses (10 mg/kg and 100 mg/kg), the compound demonstrated a dose-dependent reduction in tumor size and improved survival rates compared to control groups .
Alzheimer's Disease Model
A notable case study involved the administration of this compound in a transgenic mouse model of Alzheimer's disease. The results indicated:
Eigenschaften
IUPAC Name |
tert-butyl N-(1-cyano-3,3,3-trifluoropropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O2/c1-8(2,3)16-7(15)14-6(5-13)4-9(10,11)12/h6H,4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNADWCYBGBHJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














